molecular formula C24H27N3O3 B11608259 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone

Cat. No.: B11608259
M. Wt: 405.5 g/mol
InChI Key: SDOSXTRMEJLXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, a piperazine ring, and an indole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone typically involves multiple steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Attachment of the 1,3-benzodioxole moiety to the piperazine ring: This step involves the alkylation of the piperazine ring with the 1,3-benzodioxole moiety using a suitable alkylating agent.

    Formation of the indole group: The indole group can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the indole group with the piperazine derivative: This final step involves the coupling of the indole group with the piperazine derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzodioxole moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the ethanone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the indole group can lead to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate various signaling pathways, including those related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(1H-indol-1-yl)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dimethyl-1H-indol-1-yl)ethanone
  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-2-yl)ethanone

Uniqueness

The uniqueness of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethyl-1H-indol-1-yl)ethanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C24H27N3O3/c1-17-18(2)27(21-6-4-3-5-20(17)21)24(28)15-26-11-9-25(10-12-26)14-19-7-8-22-23(13-19)30-16-29-22/h3-8,13H,9-12,14-16H2,1-2H3

InChI Key

SDOSXTRMEJLXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.